Dexchlorpheniramine is the S-enantiomer of chlorpheniramine which is a 1st generation anti-histamine. Dexchlorpheniramine has more pharmacological activity than the R and so is more potent than the racemic mixture.
Dexchlorpheniramine Maleate is the maleate salt form of dexchlorpheniramine, an alkylamine, and first-generation histamine antagonist with anti-allergic activity. Dexchlorpheniramine maleate competitively blocks H1 receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries and gastrointestinal (GI) smooth muscle. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms.
See also: Dexchlorpheniramine (has active moiety) ... View More ...
Dexchlorpheniramine maleate
CAS No.: 2438-32-6
Cat. No.: VC21342283
Molecular Formula: C20H23ClN2O4
Molecular Weight: 390.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 2438-32-6 |
---|---|
Molecular Formula | C20H23ClN2O4 |
Molecular Weight | 390.9 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
Standard InChI | InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
Standard InChI Key | DBAKFASWICGISY-DASCVMRKSA-N |
Isomeric SMILES | CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
SMILES | CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Appearance | White Solid |
Melting Point | 97-113°C |
Chemical Properties and Structure
Physical Characteristics
Dexchlorpheniramine maleate appears as a white, odorless, crystalline powder. When dissolved in aqueous solution, it exhibits a pH ranging between 4 and 5 . The compound has distinct solubility characteristics, being very soluble in water, freely soluble in ethanol (96 percent), methanol, and methylene chloride, while showing limited solubility in benzene and ether .
Chemical Identity
The comprehensive chemical profile of dexchlorpheniramine maleate is presented in Table 1, highlighting its fundamental physical and chemical parameters.
Parameter | Value |
---|---|
Chemical Formula | C20H23ClN2O4 |
Molecular Weight | 390.86 |
CAS Number | 2438-32-6 |
Melting Point | 112-115°C |
Optical Rotation | [α]D25 +44.3° (c = 1 in dimethylformamide) |
Storage Temperature | 2-8°C |
pH (10g/L at 25°C) | 4.0-5.0 |
Table 1: Chemical and physical properties of dexchlorpheniramine maleate
Structural Characteristics
Structurally, dexchlorpheniramine maleate consists of the dexchlorpheniramine base (C16H19ClN2) combined with maleic acid (C4H4O4) . The compound represents the purified S-(+) enantiomer of chlorpheniramine maleate, which accounts for its enhanced potency compared to the racemic mixture. This stereochemical specificity contributes significantly to its receptor-binding profile and consequent therapeutic efficacy .
Pharmacological Properties
Mechanism of Action
Dexchlorpheniramine maleate functions primarily as a competitive antagonist at H1 histamine receptors. This competitive blockade prevents histamine from binding to its receptors, thereby inhibiting the cascade of inflammatory responses typically associated with allergic reactions . The compound's mode of action results in prevention of several histamine-mediated processes, including:
-
Bronchoconstriction in the respiratory tract
-
Vasodilation in the peripheral circulation
-
Increased capillary permeability leading to edema
The compound also exhibits anticholinergic properties, which contribute both to its therapeutic effects and side effect profile .
Pharmacodynamics
As an H1-receptor antagonist, dexchlorpheniramine maleate demonstrates high affinity for histamine receptors, with binding studies confirming its potent antagonistic activity. Its pharmacodynamic profile is characterized by rapid onset of action when administered systemically, with notable effects on histamine-mediated symptoms . The compound's efficacy in alleviating allergic manifestations stems from its ability to competitively inhibit histamine at various target tissues, particularly those involved in allergic pathophysiology.
Clinical Applications and Therapeutic Uses
Dexchlorpheniramine maleate demonstrates versatility in treating various allergic conditions. Its clinical applications extend across several therapeutic domains, as detailed below.
Approved Clinical Indications
The compound is primarily indicated for the following conditions:
-
Perennial and seasonal allergic rhinitis
-
Vasomotor rhinitis
-
Allergic conjunctivitis due to inhalant allergens and foods
-
Mild uncomplicated allergic skin manifestations including urticaria and angioedema
-
Amelioration of allergic reactions to blood or plasma
Additional Therapeutic Applications
Beyond its primary indications, dexchlorpheniramine maleate has demonstrated efficacy in treating:
-
Symptomatic relief of insect bites, alleviating pruritus (itching) and papular reactions
-
Management of sunburn-related symptoms including erythema, itching, and burning sensations
-
Various skin irritations and allergic dermatological manifestations
-
Symptoms associated with upper respiratory tract infections, particularly when used in combination with other agents
The versatility of dexchlorpheniramine maleate in addressing various allergic manifestations underscores its continued relevance in clinical practice despite the advent of newer antihistamines.
Formulations and Administration
Available Formulations
Dexchlorpheniramine maleate is available in multiple pharmaceutical formulations to address various therapeutic needs and administration routes. These include:
Formulation | Concentration | Primary Usage |
---|---|---|
Cream | 1% | Topical application for localized allergic reactions |
Gel | 1% | Topical application for localized allergic reactions |
Lotion | 1% | Topical application for localized allergic reactions |
Oral solution | Variable | Systemic treatment of allergic conditions |
Tablets | Variable | Systemic treatment of allergic conditions |
Table 2: Available formulations of dexchlorpheniramine maleate
Dosage and Administration Guidelines
Administration protocols for dexchlorpheniramine maleate vary according to formulation and indication:
-
Topical formulations (cream, gel, lotion): Apply a small amount to the affected area twice daily for 7 days
-
Oral solution: Typically administered as 5 mL (containing 2 mg of dexchlorpheniramine) four times daily for 5 days
-
Tablets: Dosing regimens vary by specific product and indication
Patient-specific factors including age, renal function, and concurrent medications may necessitate dosage adjustments to optimize therapeutic outcomes while minimizing adverse effects.
Pharmacokinetics
The pharmacokinetic profile of dexchlorpheniramine maleate has been well-characterized through various preclinical and clinical studies. Key parameters are summarized in Table 3.
Parameter | Value | Notes |
---|---|---|
Oral Bioavailability | 40.5% (in rats) | Human data limited |
Volume of Distribution | 321L | Indicates extensive tissue distribution |
Protein Binding | 38% (total) | 20% to albumin, 23% to alpha-glycoprotein acid |
Metabolism | Hepatic | Major metabolism by CYP2D6; minor metabolism by CYP3A4, CYP2C11, and CYP2B1 |
Half-life | 20-30 hours | Relatively long duration of action |
Clearance | 9.8L/h | Moderate clearance rate |
Elimination | Renal | Primary route of excretion |
Table 3: Pharmacokinetic parameters of dexchlorpheniramine maleate
Absorption and Distribution
Following oral administration, dexchlorpheniramine maleate demonstrates moderate bioavailability, with approximately 40.5% of the dose reaching systemic circulation in rat models . The compound exhibits extensive tissue distribution, as evidenced by its large volume of distribution (321L), suggesting significant penetration into peripheral compartments .
Metabolism and Elimination
Dexchlorpheniramine maleate undergoes hepatic metabolism, primarily mediated by cytochrome P450 2D6 (CYP2D6), with additional contributions from CYP3A4, CYP2C11, and CYP2B1 . This metabolic pathway introduces potential for drug interactions with other medications that utilize these enzymatic systems. The compound's relatively long half-life (20-30 hours) supports once or twice daily dosing regimens in many clinical applications .
The primary route of elimination is renal excretion, with both parent compound and metabolites appearing in urine . This elimination profile necessitates consideration of dosage adjustments in patients with compromised renal function.
Clinical Trials and Efficacy
Efficacy in Allergic Conditions
Clinical trials evaluating dexchlorpheniramine maleate have consistently demonstrated its efficacy across various allergic conditions. Studies have typically employed standardized assessment tools, including visual analog scales (VAS) to quantify symptom improvement.
Insect Bite Studies
Clinical investigations comparing different formulations (cream, gel, and lotion) have assessed the compound's efficacy in alleviating insect bite symptoms. These studies primarily measured reduction in itching intensity using a 10-point Visual Analog Scale (VAS), with significant improvements observed across all formulations .
Sunburn Relief
Trials evaluating dexchlorpheniramine maleate's efficacy in managing sunburn-related symptoms have similarly utilized VAS measurements to assess reduction in erythema, itching, and burning sensations. Results indicate meaningful symptom relief compared to placebo controls .
Respiratory Symptom Management
Comparative studies have evaluated dexchlorpheniramine alone versus combination therapy (dexchlorpheniramine, pseudoephedrine, and guaifenesin) for relieving allergic symptoms in patients with viral upper respiratory tract infections. These investigations have demonstrated enhanced efficacy with the combination approach while confirming the baseline effectiveness of dexchlorpheniramine as monotherapy .
Drug Interactions and Precautions
Metabolic Interactions
Dexchlorpheniramine maleate's metabolism primarily by CYP2D6, with additional involvement of CYP3A4, creates potential for significant drug interactions . The compound functions both as a substrate and inhibitor of CYP2D6, potentially affecting the metabolism of other medications utilizing this pathway .
Pharmacodynamic Interactions
Additive effects may occur when dexchlorpheniramine maleate is administered concurrently with:
-
Central nervous system depressants: Including alcohol, benzodiazepines, and opioids, potentially enhancing sedation
-
Other anticholinergic agents: Potentially exacerbating dry mouth, blurred vision, and other anticholinergic effects
-
Monoamine oxidase inhibitors: Potentially prolonging and intensifying anticholinergic effects
These interactions necessitate careful medication review and potential dosage adjustments when initiating therapy with dexchlorpheniramine maleate.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume